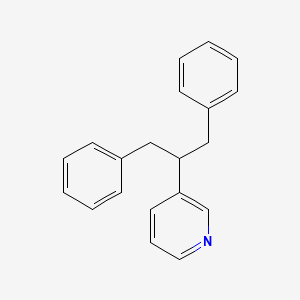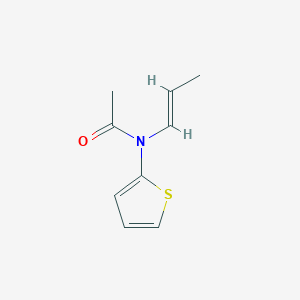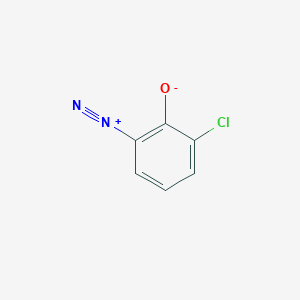
Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia, epilepsy treatment, and sedation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate typically involves the reaction of 1-butyl-5-ethyl-5-isopentylbarbituric acid with sodium methoxide in methanol. The process includes the following steps:
Preparation of 1-butyl-5-ethyl-5-isopentylbarbituric acid: This involves the condensation of diethyl malonate with 1-butyl-5-ethyl-5-isopentylurea in the presence of a base.
Formation of Sodium Salt: The barbituric acid derivative is then reacted with sodium methoxide in methanol to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool for studying the effects of barbiturates on biological systems, including their interaction with neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic uses, including its sedative and anticonvulsant properties.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control.
Mecanismo De Acción
The mechanism of action of Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedation, hypnosis, and anticonvulsant effects. The compound modulates the chloride ion channel, increasing chloride ion influx and hyperpolarizing the neuronal membrane .
Comparación Con Compuestos Similares
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Thiopental: A barbiturate used for induction of anesthesia.
Pentobarbital: Used for sedation and as an anticonvulsant.
Uniqueness
Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its longer alkyl chains may result in different solubility and metabolic profiles compared to other barbiturates .
Propiedades
Número CAS |
64058-20-4 |
|---|---|
Fórmula molecular |
C15H25N2NaO3 |
Peso molecular |
304.36 g/mol |
Nombre IUPAC |
sodium;1-butyl-5-ethyl-5-(3-methylbutyl)-4,6-dioxopyrimidin-2-olate |
InChI |
InChI=1S/C15H26N2O3.Na/c1-5-7-10-17-13(19)15(6-2,9-8-11(3)4)12(18)16-14(17)20;/h11H,5-10H2,1-4H3,(H,16,18,20);/q;+1/p-1 |
Clave InChI |
MJODPLQTHSBELW-UHFFFAOYSA-M |
SMILES canónico |
CCCCN1C(=O)C(C(=O)N=C1[O-])(CC)CCC(C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


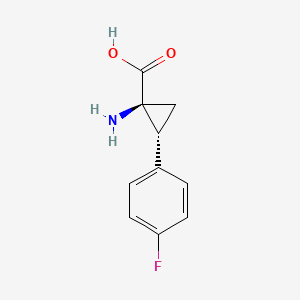
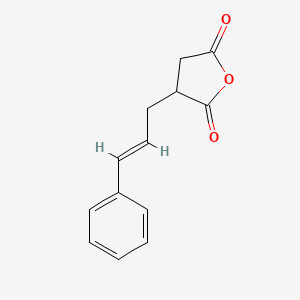
![N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide](/img/structure/B13801611.png)
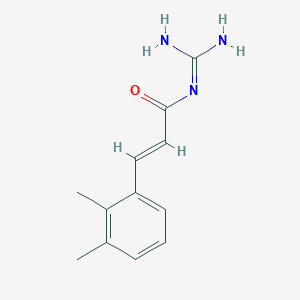

![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea](/img/structure/B13801630.png)
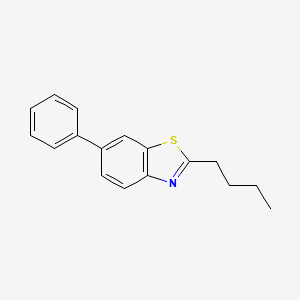
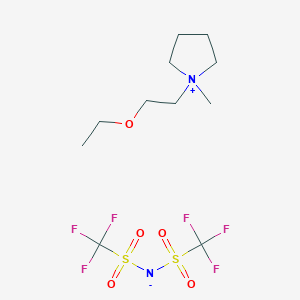

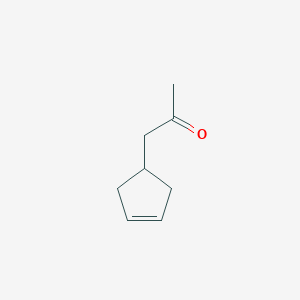
![Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13801651.png)
